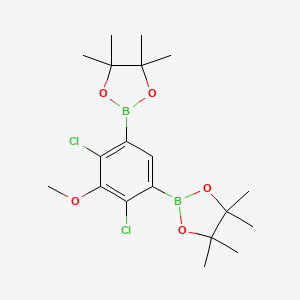![molecular formula C22H20N6O2S B2510735 N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-19-8](/img/structure/B2510735.png)
N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel heterocyclic compounds, including triazoles, triazolothiadiazines, and triazolothiadiazoles, has shown significant antimicrobial activity. These compounds were derived from intermediates such as 2-(p-tolylthio)acetohydrazide and further modified to produce a variety of derivatives that exhibited substantial antibacterial and antifungal effects. For instance, compounds synthesized from 4-amino-5-(p-tolylthiomethyl)-2H-1,2,4-triazole-3(4H)-thione and its phenyl derivative were found to possess considerable antimicrobial efficacy, highlighting the potential of these heterocyclic frameworks in developing new antimicrobial agents (Abbady, 2014).
Anticancer and Antimicrobial Properties
Another study focused on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, showcasing their application in cancer treatment and microbial inhibition. These compounds were tested against HCT 116 cancer cell line and displayed inhibition activity, with certain derivatives showing IC50 values ranging from 70 to 90 µg/mL. Additionally, the synthesized compounds were screened for antimicrobial activities, indicating their potential as dual-purpose therapeutic agents (Kumar et al., 2019).
Antiviral Activity
In the realm of antiviral research, derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione were prepared and assessed for their activity against the hepatitis A virus (HAV). Certain compounds demonstrated promising antiviral activity, with one derivative in particular showing a significant effect on HAV, suggesting the potential of these heterocyclic compounds in developing new antiviral therapies (Shamroukh & Ali, 2008).
Modification for PI3K Inhibition and Reduced Toxicity
Research has also explored the modification of certain heterocyclic compounds for improved anticancer effects and reduced toxicity. For example, replacing the acetamide group in a specific compound with an alkylurea moiety resulted in derivatives that retained antiproliferative activity, inhibited PI3Ks and mTOR, and exhibited dramatically reduced acute oral toxicity. These findings suggest the potential of such modifications in enhancing therapeutic efficacy and safety (Wang et al., 2015).
Insecticidal Applications
Heterocyclic compounds have also been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of novel heterocycles incorporating a thiadiazole moiety demonstrated significant insecticidal activity, offering a potential avenue for developing new pest control agents (Fadda et al., 2017).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14-6-8-16(9-7-14)19-10-11-20-25-26-22(28(20)27-19)31-13-21(30)24-18-5-3-4-17(12-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPIVXFEXCKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
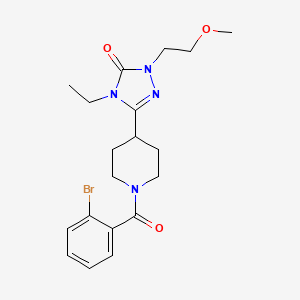

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
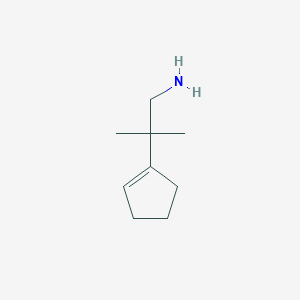
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)
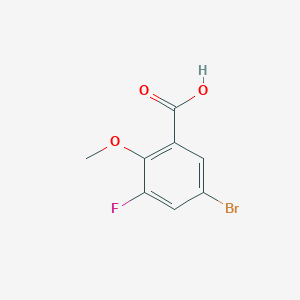

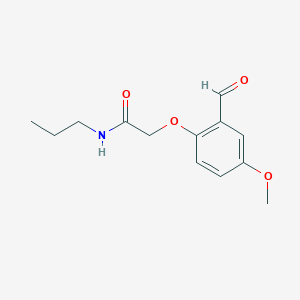
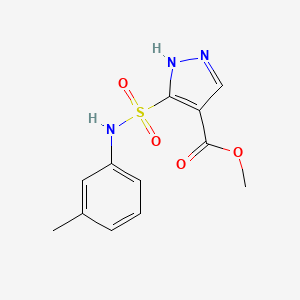
![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)
